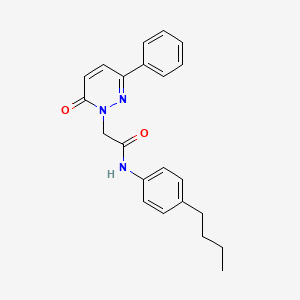![molecular formula C18H19N5O2S B11008874 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11008874.png)
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzotriazinone moiety linked to a thiazole ring, which is further connected to a cyclohexanecarboxamide group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the benzotriazinone ring through cyclization reactions, followed by the introduction of the thiazole ring via condensation reactions. The final step involves the attachment of the cyclohexanecarboxamide group through amidation reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazinone derivatives and thiazole-containing molecules. Examples are:
Benzotriazinone derivatives: Compounds with similar benzotriazinone structures but different substituents.
Thiazole-containing molecules: Compounds featuring thiazole rings with various functional groups.
Uniqueness
The uniqueness of {TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]-{N}-1,3-THIAZOL-2-YLCYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N5O2S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-(1,3-thiazol-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c24-16(20-18-19-9-10-26-18)13-7-5-12(6-8-13)11-23-17(25)14-3-1-2-4-15(14)21-22-23/h1-4,9-10,12-13H,5-8,11H2,(H,19,20,24) |
InChI Key |
DSATXTZUYNQAMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B11008795.png)
![N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11008797.png)
![1-(furan-2-ylmethyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11008799.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B11008804.png)

![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11008818.png)
![methyl 5-(2-methylpropyl)-2-({[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11008832.png)
![5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11008836.png)

![1-[(4-chlorophenyl)carbonyl]-N-[4-(dimethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B11008855.png)
![methyl 5-benzyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11008862.png)
![N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11008868.png)
![1-(4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoyl)piperidine-4-carboxylic acid](/img/structure/B11008870.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11008879.png)
